Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate
Overview
Description
“Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate” is a chemical compound with the molecular formula C15H9F3N2O7 . It has a molecular weight of 386.24 . This compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C15H9F3N2O7 . This indicates that the molecule is composed of 15 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 7 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 386.24, and its molecular formula is C15H9F3N2O7 .Scientific Research Applications
Synthesis Applications
- Synthesis of Dinitrophenols and Nitro Dienones: Research by Hartshorn et al. (1983, 1989) and Sah et al. (2014) explores the reactions of various methylphenols and thiadiazoles with nitrogen dioxide, leading to the formation of trinitro ketones, hydroxy dinitro ketones, and dinitrophenols. These processes highlight the synthesis capabilities of Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate in producing key intermediates for pharmaceutical and agricultural compounds (Hartshorn et al., 1983)(Hartshorn et al., 1989)(Sah et al., 2014).
Chemical Structure Analysis
- Crystal Structure Analysis: Li et al. (2005) conducted studies on the crystal structures of various trifluoromethyl-substituted compounds, including this compound. Their research provides insight into the molecular geometry and intermolecular interactions of such compounds, which is essential for understanding their reactivity and potential applications (Li et al., 2005).
Agricultural Applications
- Use in Herbicides: A study by Wyse and McGraw (1987) explored the use of various dinitroaniline herbicides, including compounds similar to this compound, for controlling white campion in crops like birdsfoot trefoil. This demonstrates its potential application in agriculture for weed control (Wyse & McGraw, 1987).
Polymer Science
- Development of High-Performance Polymers: Research by Qinglon (2014) and Faghihi & Shabanian (2010) illustrates the use of this compound derivatives in synthesizing novel polymers and polyimides, indicating its utility in the field of advanced material science (Qinglon, 2014)(Faghihi & Shabanian, 2010).
Safety and Hazards
The safety information for “Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H312, and H332 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O7/c1-26-14(21)8-2-4-10(5-3-8)27-13-11(19(22)23)6-9(15(16,17)18)7-12(13)20(24)25/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDMUDGVBSGEDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201195749 | |
Record name | Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201195749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
341967-63-3 | |
Record name | Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=341967-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201195749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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